1-{[4-(Tert-butyl)phenyl]sulfonyl}-4-(2-thienylmethyl)piperazine
Description
1-{[4-(Tert-butyl)phenyl]sulfonyl}-4-(2-thienylmethyl)piperazine is an organic compound with the molecular formula C19H26N2O2S2 This compound features a piperazine ring substituted with a tert-butylphenylsulfonyl group and a thienylmethyl group
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-19(2,3)16-6-8-18(9-7-16)25(22,23)21-12-10-20(11-13-21)15-17-5-4-14-24-17/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDDWUQSMRDJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-(Tert-butyl)phenyl]sulfonyl}-4-(2-thienylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzenesulfonyl chloride and 2-thienylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-tert-butylbenzenesulfonyl chloride is reacted with 2-thienylmethylamine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield.
Chemical Reactions Analysis
1-{[4-(Tert-butyl)phenyl]sulfonyl}-4-(2-thienylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the sulfonyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents using reagents like alkyl halides.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the thienyl group yields sulfoxides or sulfones, while substitution reactions yield various substituted piperazines.
Scientific Research Applications
1-{[4-(Tert-butyl)phenyl]sulfonyl}-4-(2-thienylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[4-(Tert-butyl)phenyl]sulfonyl}-4-(2-thienylmethyl)piperazine involves its interaction with molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thienyl group may also interact with specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-{[4-(Tert-butyl)phenyl]sulfonyl}-4-(2-thienylmethyl)piperazine can be compared with similar compounds such as:
4-tert-Butylbenzenesulfonyl chloride: Used as a starting material in the synthesis of the target compound.
Thienylmethylamine: Another starting material used in the synthesis.
Sulfonylanilines: Compounds containing an aniline moiety substituted by a sulfonyl group, similar in structure to the target compound.
Piperazine derivatives: Compounds containing a piperazine ring with various substituents, used in medicinal chemistry and drug development.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
